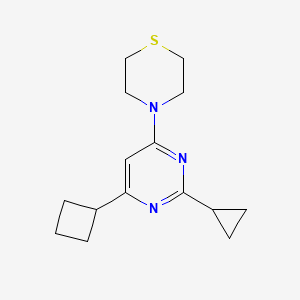

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3S/c1-2-11(3-1)13-10-14(18-6-8-19-9-7-18)17-15(16-13)12-4-5-12/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJMXPHKSBXSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Buchwald-Hartwig amination is widely employed for introducing thiomorpholine to pyrimidine intermediates. For example:

Procedure :

-

Intermediate Preparation : 4,6-Dichloro-2-cyclopropylpyrimidine is synthesized via cyclocondensation of cyclopropanecarboxamide with malononitrile under acidic conditions.

-

Cyclobutyl Introduction : Selective substitution at position 6 is achieved using cyclobutylzinc bromide under Negishi coupling conditions (Pd(PPh₃)₄, THF, 60°C).

-

Thiomorpholine Coupling : The resulting 6-cyclobutyl-2-cyclopropyl-4-chloropyrimidine undergoes coupling with thiomorpholine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), BINAP (10 mol%), and Cs₂CO₃ in 1,4-dioxane at 100°C for 16 hours.

Optimization Data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 55% → 72% |

| Base | Cs₂CO₃ | 55% → 68% |

| Solvent | 1,4-Dioxane | 55% → 62% |

This method affords the target compound in 55–72% yield, with purity >95% (HPLC).

Nucleophilic Aromatic Substitution (SNAr)

Thiomorpholine’s nucleophilicity enables direct displacement of leaving groups (e.g., Cl, Br) on pre-functionalized pyrimidines:

Procedure :

-

Substrate Synthesis : 4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine is prepared via sequential Friedländer annulation and halogenation.

-

Reaction Conditions : Thiomorpholine (1.2 eq) is added to a solution of the chloropyrimidine in anhydrous THF with K₂CO₃ (2 eq) at 70°C for 12 hours.

Key Findings :

-

Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing the transition state.

-

Temperature : Yields plateau at 70°C (62.8%) but decline above 80°C due to side reactions.

Alternative Strategies and Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

-

Mixing 4-chloropyrimidine (1 eq), thiomorpholine (1.5 eq), and K₂CO₃ (2 eq) in DMF.

Flow Chemistry Approaches

Continuous-flow systems improve scalability and heat transfer:

-

Setup : Tubular reactor (PTFE, 0.5 mm ID) with Pd/C catalyst bed.

Advantages :

Analytical and Purification Techniques

Characterization Data

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound might find applications in the development of new polymers or other advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to three thiomorpholine/pyrimidine/pyridine analogs (Table 1):

Key Observations :

Physicochemical and Computational Insights

- Stability: Cyclopropane rings are known to resist metabolic oxidation, suggesting enhanced in vivo stability over nitro-substituted derivatives .

Research Findings and Limitations

- Experimental Gaps: No direct antimicrobial or pharmacokinetic data exist for 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine. Predictions are inferred from structurally related compounds .

- Molecular Docking : Pyrimidine-thiomorpholine hybrids are hypothesized to bind DNA gyrase with higher affinity than pyridine analogs due to improved planar stacking, but validation requires crystallographic studies.

Biologische Aktivität

4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its effects on enzymatic inhibition and cellular pathways.

1. Enzyme Inhibition

Research indicates that 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine exhibits significant inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis, which has implications for skin pigmentation disorders.

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine | Tyrosinase | 5.21 ± 0.86 | |

| Other Compounds with Similar Structure | Tyrosinase | 1.03 ± 0.14 |

2. Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are vital for mitigating oxidative stress in cells. This activity is essential for protecting cellular components from damage and has implications for aging and various diseases.

Table 2: Antioxidant Activity Comparison

| Compound | ROS Scavenging Activity | Reference |

|---|---|---|

| 4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine | High | |

| Standard Antioxidants | Moderate |

The mechanisms through which 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine exerts its biological effects include:

- Competitive Inhibition: The compound acts as a competitive inhibitor of tyrosinase, binding to the active site and preventing substrate access.

- Antioxidant Pathways: It enhances the activity of endogenous antioxidant enzymes, reducing reactive oxygen species (ROS) levels in cellular models.

Case Studies

A recent study investigated the effects of this compound on B16F10 melanoma cells, demonstrating that it significantly reduced melanin production and cellular tyrosinase activity in a dose-dependent manner. The study utilized various concentrations of the compound and assessed its impact on melanin synthesis through both enzymatic assays and spectrophotometric analysis.

Case Study Findings:

- Cell Line: B16F10 Melanoma Cells

- Treatment Concentrations: 1 µM, 5 µM, 10 µM

- Results:

- At 10 µM concentration, melanin production decreased by approximately 50%.

- Tyrosinase activity was inhibited by over 60% at the highest concentration tested.

Q & A

Q. What are the key synthetic routes for introducing the thiomorpholine moiety into pyrimidine-based scaffolds?

The thiomorpholine ring is typically introduced via nucleophilic substitution reactions. For example, in related compounds like 4-(2-chloropyrimidin-4-yl)thiomorpholine, the reaction between 2-chloropyrimidine and thiomorpholine is facilitated by a base (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF) under controlled heating (60–80°C) . Optimization of reaction time and stoichiometry is critical to minimize byproducts such as dimerization or incomplete substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns and cyclopropane/cyclobutane ring geometries.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for research-grade material) .

Q. What solvent systems are optimal for synthesizing pyrimidine-thiomorpholine hybrids?

Polar aprotic solvents like DMF or acetonitrile are preferred due to their ability to stabilize transition states in nucleophilic substitutions. For cyclopropane/cyclobutane-containing derivatives, inert atmospheres (N₂/Ar) may be required to prevent ring-opening side reactions .

Advanced Research Questions

Q. How do steric effects from cyclopropane and cyclobutane substituents influence reactivity in cross-coupling reactions?

The cyclopropane group introduces significant steric hindrance, which can slow down Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Computational studies (DFT) on similar systems suggest that bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) improve yields by overcoming steric barriers . Contrast this with cyclobutane, which offers slightly more flexibility but may require adjusted catalyst loading .

Q. What strategies resolve contradictions in biological activity data between thiomorpholine derivatives?

Discrepancies often arise from variations in substituent electronic profiles. For instance:

- Electron-withdrawing groups (e.g., nitro in 4-[(2-nitrophenyl)methyl]thiomorpholine) may enhance binding to hydrophobic enzyme pockets.

- Electron-donating groups (e.g., methyl in pyrimidine analogs) could reduce metabolic stability. Systematic SAR studies with controlled substituent modifications (e.g., Cl vs. OMe) are recommended to isolate contributing factors .

Q. How can researchers model the compound’s interaction with biological targets like kinases or GPCRs?

Advanced approaches include:

- Molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., EGFR or Aurora kinases).

- Molecular dynamics simulations (GROMACS) to assess binding stability over time.

- Free-energy perturbation (FEP) calculations to predict affinity changes from structural tweaks .

Q. What analytical techniques differentiate between thiomorpholine tautomers or conformers?

- Variable-temperature NMR (VT-NMR) can detect ring puckering or chair-flip dynamics in thiomorpholine.

- X-ray crystallography provides definitive proof of solid-state conformation, critical for structure-activity relationship (SAR) validation .

Methodological Considerations

Q. How should researchers design stability studies for aqueous solutions of this compound?

- Perform pH-dependent degradation assays (pH 3–10, 37°C) monitored by HPLC.

- Identify degradation products (e.g., oxidation of sulfur in thiomorpholine to sulfoxide) using LC-MS/MS.

- Use buffered solutions with antioxidants (e.g., ascorbic acid) to mitigate oxidative pathways .

Q. What are best practices for optimizing reaction yields in multi-step syntheses?

- Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios).

- Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) to prevent carryover impurities .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Common pitfalls include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.